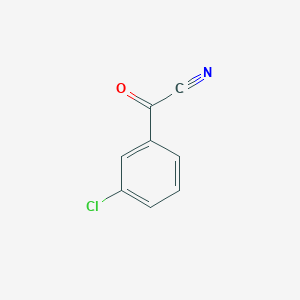

3-Chlorobenzoyl cyanide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chlorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRKVHGBNVCVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475188 | |

| Record name | 3-Chlorobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26152-02-3 | |

| Record name | 3-Chlorobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Chlorobenzoyl Cyanide: Synthesis, Properties, and Applications in Modern Drug Discovery

This document provides a comprehensive technical overview of 3-Chlorobenzoyl cyanide (CAS No. 26152-02-3), a highly reactive and synthetically valuable acyl cyanide. Moving beyond a simple data sheet, this guide offers an in-depth perspective for researchers and drug development professionals, focusing on the causality behind its chemical behavior and its strategic importance as a building block for complex molecules. The methodologies and insights presented are grounded in established chemical literature and validated protocols, ensuring scientific integrity and practical utility.

Core Physicochemical and Structural Profile

This compound is an organic compound featuring a cyanide group attached to the carbonyl of a 3-chlorobenzoyl moiety.[1] This unique structural arrangement, combining an electrophilic carbonyl center with a good leaving group precursor (the cyanide), is the primary driver of its chemical reactivity. Its identity and fundamental properties are summarized below.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClNO | [1][2][3] |

| Molecular Weight | 165.58 g/mol | [2][3][4] |

| CAS Number | 26152-02-3 | [1][3][5] |

| Appearance | Inferred to be a solid or high-boiling liquid | N/A |

| Boiling Point | 112-115 °C at 12 mmHg | [6] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Toluene, Acetonitrile) | Inferred from structure & synthesis protocols |

| IUPAC Name | This compound | [3] |

Spectroscopic Signature: An Interpretive Guide

While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This interpretive analysis is crucial for researchers to confirm the identity and purity of the material post-synthesis.

2.1. Infrared (IR) Spectroscopy The IR spectrum is dominated by two highly characteristic stretching frequencies that provide immediate confirmation of the key functional groups:

-

C≡N (Nitrile) Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹. Its intensity is a definitive marker for the cyanide moiety.

-

C=O (Carbonyl) Stretch: A very strong, sharp peak will appear in the region of 1680-1700 cm⁻¹. The position is influenced by conjugation with the aromatic ring and the electron-withdrawing effect of the adjacent cyanide.

-

Aromatic C=C & C-Cl Stretches: Characteristic aromatic ring stretches will be present in the 1400-1600 cm⁻¹ region, with the C-Cl stretch appearing in the fingerprint region (typically < 800 cm⁻¹).

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, in CDCl₃)

-

¹H NMR: The spectrum will consist solely of signals from the four aromatic protons. Due to the meta-substitution pattern, a complex multiplet is expected in the downfield region, likely between δ 7.5 and 8.2 ppm.

-

¹³C NMR: This spectrum is highly informative:

-

Carbonyl Carbon (C=O): Will appear significantly downfield (> δ 160 ppm) due to its electrophilic nature.

-

Aromatic Carbons: Six distinct signals are expected in the δ 125-140 ppm range. The carbon attached to the chlorine atom will show a characteristic shift.

-

Nitrile Carbon (C≡N): Will appear around δ 110-120 ppm. This signal, along with the carbonyl signal, is a key diagnostic for the acyl cyanide structure.

-

Synthesis Protocol: A Validated Industrial Method

The preparation of acyl cyanides requires careful control of reaction conditions to avoid side reactions like dimerization.[6][7] The following protocol is adapted from a validated method for the synthesis of this compound, which offers high yield and purity.[6]

3.1. Synthetic Workflow Diagram

Caption: High-temperature synthesis of this compound.

3.2. Step-by-Step Experimental Protocol

-

Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a distillation head suitable for vacuum, charge 3-chlorobenzoyl chloride (1.0 eq), sodium cyanide (0.97 eq), and copper(I) cyanide (approx. 0.015 eq).

-

Reaction Execution: While stirring, heat the mixture to 220 °C over a period of 90 minutes. Causality Note: This high-temperature, solvent-free approach drives the nucleophilic acyl substitution. The catalytic amount of Cu(I) cyanide is critical for facilitating the reaction and suppressing the formation of dimeric byproducts, a common issue in acyl cyanide synthesis.[6][7]

-

Product Isolation: Once the reaction is complete, apply a vacuum to the system. The product, this compound, will distill directly from the solid salt mixture (primarily NaCl).

-

Final Purification: Collect the crude distillate and perform a fractional vacuum distillation. The pure product is collected at a boiling point of 112-115 °C at 12 mmHg, yielding the final product in high purity (reported yield: 94%).[6]

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound stems from the highly electrophilic carbonyl carbon, making it an excellent acylating agent and a precursor to other valuable functional groups.

4.1. Precursor to α-Ketoamides A primary application for acyl cyanides is the synthesis of α-ketoamides. These motifs are privileged structures in medicinal chemistry, found in numerous enzyme inhibitors (e.g., protease inhibitors) where the keto-amide warhead can interact with active site residues. The reaction proceeds via nucleophilic attack on the carbonyl by an amine, followed by hydrolysis of the cyanohydrin intermediate. This provides a direct and efficient route to these valuable pharmacophores.[8][9]

4.2. Analytical Standard and Research Chemical this compound is documented as a key chemical impurity and reference standard in the development and quality control of Lamotrigine, an anticonvulsant medication.[10] This highlights its importance in the pharmaceutical industry for ensuring the purity and safety of commercial drugs.

4.3. Versatile Synthetic Intermediate As a general class, acyl cyanides are valuable intermediates for creating herbicides and other complex organic molecules.[6][11] The cyanide group can be further transformed, for example, through reaction with azides to form acyl tetrazoles via click chemistry.[11]

Caption: Synthetic utility of this compound in R&D.

Safety and Handling Protocols

Trustworthiness Mandate: this compound is a hazardous chemical and must be handled with extreme caution by trained personnel.

-

Toxicity: As an acyl cyanide, it is toxic. It can release highly toxic hydrogen cyanide (HCN) gas upon hydrolysis (contact with water or acids) or hydrogen chloride and nitrogen oxides upon decomposition.[12]

-

Handling: All manipulations must be conducted within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a flame-retardant lab coat.

-

Incompatibilities: Avoid contact with strong acids, strong bases, strong oxidizing agents, and water.[12]

-

Disposal: Dispose of all waste as hazardous chemical waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound, empowering researchers to leverage its properties safely and effectively in the pursuit of new scientific discoveries.

References

-

PubChem. This compound | C8H4ClNO | CID 11984278. Available from: [Link]

-

ResearchGate. Strategies for synthesizing α‐ketoamides via acyl coupling reaction. Available from: [Link]

-

ChemBK. 3-Chlorobenzyl cyanide. Available from: [Link]

-

AngeneChemical. This compound|26152-02-3. Available from: [Link]

- Google Patents. US4143068A - Process for the preparation of acyl cyanide compounds.

-

Pharmaffiliates. CAS No : 26152-02-3 | Chemical Name : this compound. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3-Chlorobenzyl cyanide, 99%. Available from: [Link]

-

Wikipedia. Acyl cyanide. Available from: [Link]

-

SpectraBase. 3-Chlorobenzyl cyanide - Optional[13C NMR] - Spectrum. Available from: [Link]

-

SpectraBase. 3-Chlorobenzyl cyanide. Available from: [Link]

-

Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Available from: [Link]

-

ChemRxiv. A concise review on copper catalyzed synthesis of α-ketoamides. Available from: [Link]

Sources

- 1. 26152-02-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C8H4ClNO | CID 11984278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. angenechemical.com [angenechemical.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. This compound|26152-02-3|Supplier [benchchem.com]

- 11. Acyl cyanide - Wikipedia [en.wikipedia.org]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Characterization of 3-Chlorobenzoyl Cyanide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 3-Chlorobenzoyl cyanide (CAS 26152-02-3), a valuable intermediate in synthetic organic chemistry.[1] Due to a notable scarcity of publicly available experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and comparative data from the closely related parent compound, benzoyl cyanide, to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to identify, characterize, and utilize this compound with a high degree of confidence. Detailed experimental protocols for data acquisition are also presented to ensure methodological rigor.

Introduction: The Challenge of Characterizing this compound

This compound, with the molecular formula C₈H₄ClNO, is an aromatic acyl cyanide possessing significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] The precise structural elucidation of such compounds is paramount for ensuring the purity, reactivity, and safety of subsequent synthetic transformations. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstones of this characterization process.

However, a thorough search of scientific databases reveals a conspicuous absence of published, experimentally-derived spectroscopic data for this compound. This guide aims to bridge this knowledge gap by providing a robust, theory-backed prediction of its spectroscopic profile. By understanding the expected data, researchers can more readily confirm the identity and purity of synthesized this compound and troubleshoot any unexpected experimental outcomes.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with assignments based on the known spectra of benzoyl cyanide and the predictable electronic effects of the chlorine substituent.[2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be dominated by signals from the four aromatic protons. The electron-withdrawing nature of both the carbonyl and chloro groups will deshield these protons, shifting them downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

| ~8.0 - 8.2 | Doublet of doublets | H-6 | Ortho to the carbonyl group, deshielded. |

| ~7.9 - 8.1 | Triplet (or narrow multiplet) | H-2 | Ortho to the carbonyl group and meta to the chloro group, deshielded. |

| ~7.7 - 7.9 | Triplet of doublets | H-5 | Ortho to the chloro group and meta to the carbonyl group. |

| ~7.5 - 7.7 | Triplet | H-4 | Meta to both the chloro and carbonyl groups. |

Causality Behind Predictions: The placement of the chlorine atom at the meta-position relative to the benzoyl group breaks the symmetry of the aromatic ring, leading to four distinct proton signals. Protons ortho to the strongly electron-withdrawing carbonyl group (H-2 and H-6) are expected to be the most deshielded and resonate at the lowest field. The H-6 proton will likely be further downfield due to the additive deshielding effect from the meta-chloro substituent. The coupling patterns (multiplicities) arise from spin-spin interactions with neighboring protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~175 - 185 | C=O (Carbonyl) | The carbonyl carbon is highly deshielded. |

| ~135 - 140 | C-Cl | The carbon directly attached to the electronegative chlorine atom is deshielded. |

| ~130 - 135 | C-1 (ipso to C=O) | Quaternary carbon, deshielded by the carbonyl group. |

| ~125 - 135 | Aromatic CH carbons | The exact shifts will depend on their position relative to the substituents. |

| ~115 - 120 | C≡N (Nitrile) | The nitrile carbon is characteristically found in this region. |

Expertise in Interpretation: The predicted chemical shifts are based on the known spectrum of benzoyl cyanide, with adjustments for the substituent effects of chlorine.[3] The carbonyl carbon will be the most downfield signal. The carbon bearing the chlorine (C-3) will also be significantly deshielded. The nitrile carbon has a characteristic chemical shift that is relatively upfield compared to the aromatic carbons.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

-

Sample Preparation: Dissolve approximately 5-10 mg of synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure full relaxation of the aromatic protons.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent residual peak in the ¹³C spectrum.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching vibrations of the carbonyl and nitrile groups.

Table 3: Predicted Major IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in an aromatic ring. |

| ~2240 - 2220 | Medium, Sharp | C≡N stretch | The nitrile group has a very characteristic absorption in this region. Conjugation with the carbonyl group may slightly lower the frequency.[4] |

| ~1690 - 1670 | Strong | C=O stretch | Conjugation of the carbonyl with the aromatic ring lowers the stretching frequency compared to a saturated ketone.[5][6] |

| ~1600 - 1450 | Medium to Weak | Aromatic C=C stretches | Characteristic "ring modes" of the benzene ring. |

| ~800 - 600 | Strong | C-Cl stretch | The carbon-chlorine stretch is typically found in the fingerprint region. |

Trustworthiness of Predictions: These predictions are grounded in well-established correlation tables for IR spectroscopy. The carbonyl and nitrile stretches are particularly diagnostic. The strong intensity of the C=O stretch is due to the large change in dipole moment during the vibration. The C≡N stretch, while typically of medium intensity, is sharp and appears in a relatively uncongested region of the spectrum, making it easy to identify.[4][7]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: As this compound is expected to be a solid or low-melting solid, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique that will likely cause significant fragmentation.

Molecular Ion Peak: The molecular ion (M⁺) peak is expected at an m/z corresponding to the molecular weight of this compound (C₈H₄ClNO), which is approximately 165.00 g/mol for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). A characteristic M+2 peak at m/z 167, with roughly one-third the intensity of the M⁺ peak, will be observed due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

Predicted Fragmentation Pattern: The fragmentation of this compound will likely be initiated by the cleavage of the bonds adjacent to the carbonyl group.

Table 4: Predicted Key Fragment Ions in the EI-MS of this compound

| Predicted m/z | Proposed Fragment Structure | Rationale for Formation |

| 139/141 | [Cl-C₆H₄-C≡O]⁺ | Loss of a cyanide radical (•CN) from the molecular ion. The chlorine isotopic pattern will be present. |

| 111/113 | [Cl-C₆H₄]⁺ | Loss of the entire benzoyl cyanide moiety, or loss of CO from the [Cl-C₆H₄-C≡O]⁺ fragment. The chlorine isotopic pattern will be present. |

| 75 | [C₆H₃]⁺ | Loss of chlorine from the [Cl-C₆H₄]⁺ fragment. |

Logical Flow of Fragmentation: The most probable initial fragmentation is the alpha-cleavage, leading to the loss of the relatively stable cyanide radical.[8][9][10] This results in the formation of the 3-chlorobenzoyl cation (m/z 139/141). Subsequent loss of a neutral carbon monoxide (CO) molecule would yield the 3-chlorophenyl cation (m/z 111/113).

Visualization of Molecular Structure and Fragmentation

Caption: Molecular structure of this compound.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. If not sufficiently volatile, direct infusion via a solids probe can be used.

-

Instrumentation: A GC-MS system with an Electron Ionization (EI) source.

-

GC-MS Parameters (if applicable):

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injection: Split/splitless injection of a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

-

Temperature Program: A ramped temperature program (e.g., 50°C to 250°C at 10°C/min) to ensure separation and elution of the compound.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

Source Temperature: Typically 230°C.

-

-

Data Analysis: Identify the molecular ion peak and the characteristic M+2 peak for chlorine. Analyze the fragmentation pattern and compare it to the predicted pathway.

Conclusion

References

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

MassBank. (2008). Benzyl cyanides. Retrieved from [Link]

-

PubChem. (n.d.). Phenylglyoxylonitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Zinc-catalyzed transamidation and esterification of N-benzoyl cytosine via C–N bond cleavage - Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

NIST. (n.d.). Benzyl nitrile. Retrieved from [Link]

-

Nature. (n.d.). Synthesis and luminescence properties of substituted benzils. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]

-

PubMed Central. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetonitrile. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Benzoyl cyanide (98%). Retrieved from [Link]

-

Adam Mickiewicz University in Poznań. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Chlorobenzyl cyanide - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). SCHEME 1.6 Preparation of benzoyl cyanide and.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Retrieved from [Link]

-

ResearchGate. (n.d.). The Benzil−Cyanide Reaction and Its Application to the Development of a Selective Cyanide Anion Indicator. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Benzyl nitrile. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Benzil−Cyanide Reaction and Its Application to the Development of a Selective Cyanide Anion Indicator. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

Sources

- 1. This compound | C8H4ClNO | CID 11984278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoyl cyanide(613-90-1) 1H NMR spectrum [chemicalbook.com]

- 3. Benzoyl cyanide(613-90-1) 13C NMR spectrum [chemicalbook.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to (3-Chlorophenyl)oxo-acetonitrile (CAS No. 26152-02-3)

This guide provides a comprehensive technical overview of (3-Chlorophenyl)oxo-acetonitrile, a key synthetic intermediate for researchers, chemists, and professionals in drug development and materials science. We will delve into its core properties, primary applications, and detailed protocols for its use, grounding all information in established scientific principles and authoritative sources.

Chemical Identity and Physicochemical Properties

(3-Chlorophenyl)oxo-acetonitrile, also known as 3-Chlorobenzoyl cyanide, is a bifunctional molecule featuring a carbonyl group and a nitrile group attached to a central carbon, which is bonded to a 3-chlorophenyl ring. This structure imparts a unique reactivity profile, making it a valuable precursor in various synthetic pathways.

The dual electrophilic nature of the adjacent carbonyl and nitrile carbons allows for a range of nucleophilic addition reactions, forming the basis of its utility in constructing more complex molecular architectures.

Table 1: Physicochemical Properties of (3-Chlorophenyl)oxo-acetonitrile

| Property | Value | Source(s) |

| CAS Number | 26152-02-3 | [1][2] |

| IUPAC Name | (3-chlorophenyl)(oxo)acetonitrile | PubChem |

| Synonyms | This compound | [1][2] |

| Molecular Formula | C₈H₄ClNO | [1] |

| Molecular Weight | 165.58 g/mol | [1] |

| Appearance | White to Pale Yellow or Brown Solid | Sigma-Aldrich |

| Melting Point | Data not consistently available | |

| Boiling Point | Data not consistently available | |

| Solubility | Soluble in DMSO, Methanol (Slightly) | Various Suppliers |

| InChI Key | LGRKVHGBNVCVHV-UHFFFAOYSA-N | [1] |

| PubChem CID | 11984278 | [1] |

Core Applications in Synthetic Chemistry

The primary utility of (3-Chlorophenyl)oxo-acetonitrile lies in its role as a versatile building block for synthesizing heterocyclic compounds, particularly substituted triazines. Its reaction pathway is analogous to that of its more frequently cited analog, 2,3-dichlorobenzoyl cyanide, which is a crucial intermediate in the industrial synthesis of the antiepileptic drug Lamotrigine.[3][4]

The core reaction involves condensation with a guanidine-containing compound, such as aminoguanidine, followed by an intramolecular cyclization to form a 3,5-diamino-1,2,4-triazine ring. The 3-chlorophenyl substituent at the 6-position of the triazine ring is carried through from the starting material, allowing for the synthesis of specific analogs for structure-activity relationship (SAR) studies in drug discovery.

Beyond pharmaceuticals, this compound serves as a precursor for agrochemicals and specialty polymers, where the unique combination of the nitrile, carbonyl, and chlorinated aromatic moiety can be leveraged to build novel functional molecules.[5]

Mechanistic Insight: Synthesis of a Triazine Derivative

The synthesis of a 6-(3-chlorophenyl)-1,2,4-triazine-3,5-diamine derivative from (3-Chlorophenyl)oxo-acetonitrile and aminoguanidine proceeds via a two-step mechanism:

-

Condensation: The primary amino group of aminoguanidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl cyanide. This is followed by dehydration to form a guanidinylimino-acetonitrile intermediate (a Schiff base). This step is typically acid-catalyzed.[3]

-

Cyclization: Under basic or neutral conditions and with heating, an intramolecular nucleophilic attack occurs from a terminal nitrogen of the guanidine moiety onto the nitrile carbon. This ring-closing reaction forms the stable 1,2,4-triazine ring, yielding the final product.[4]

The following diagram illustrates this synthetic workflow.

Experimental Protocol: Synthesis of 6-(Aryl)-1,2,4-triazine-3,5-diamine

The following protocol is a representative procedure adapted from established patent literature for the synthesis of analogous Lamotrigine derivatives.[3][4] It demonstrates the core methodology for the condensation and cyclization reaction. Researchers must adapt stoichiometry and reaction conditions based on their specific downstream requirements and perform appropriate safety assessments.

Materials:

-

(3-Chlorophenyl)oxo-acetonitrile (Substrate)

-

Aminoguanidine bicarbonate

-

Sulfuric Acid (or other suitable acid catalyst)

-

Acetonitrile (Solvent)

-

Potassium Hydroxide (KOH) solution (e.g., 1% aqueous) or Sodium Methoxide in Methanol

-

Methanol (Solvent)

-

Deionized Water

Procedure:

Step 1: Formation of the Intermediate (Condensation)

-

In a suitably sized reaction vessel equipped with a stirrer and temperature control, prepare a solution of sulfuric acid in water.

-

Carefully add aminoguanidine bicarbonate to the acidic solution and stir until dissolved. Carbon dioxide evolution will occur.

-

In a separate vessel, dissolve (3-Chlorophenyl)oxo-acetonitrile in acetonitrile.

-

Add the acetonitrile solution of the substrate to the aminoguanidine solution.

-

Stir the reaction mixture for an extended period (e.g., 48-60 hours) at ambient or slightly elevated temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until consumption of the starting material is complete.

-

Upon completion, the intermediate product may precipitate. Filter the solid material and wash with water. The resulting solid can be used directly in the next step.

Step 2: Cyclization to the Triazine Product

-

Suspend the intermediate product obtained from Step 1 in a suitable solvent such as methanol or n-propanol.

-

Add an aqueous solution of potassium hydroxide (e.g., 1% w/v) or a solution of sodium methoxide in methanol. The choice of base and solvent system is critical and influences reaction time and impurity profile.

-

Heat the mixture to reflux and maintain for several hours (e.g., 1.5-3 hours). Monitor the cyclization by HPLC or TLC.

-

After the reaction is complete, cool the mixture to room temperature, which should induce precipitation of the final product.

-

Filter the solid product, wash thoroughly with water to remove any remaining base, and then with a small amount of cold methanol.

-

Dry the product under vacuum at an elevated temperature (e.g., 70-75°C) to yield the final 6-(3-chlorophenyl)-1,2,4-triazine-3,5-diamine.

Self-Validation and Quality Control:

-

The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

-

The melting point of the purified compound should be determined and compared to literature values if available.

Safety, Handling, and Storage

(3-Chlorophenyl)oxo-acetonitrile and its precursors/reagents are hazardous materials that must be handled with appropriate precautions by trained personnel.

-

Hazard Profile: This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation and skin irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid formation of dust and aerosols. Do not eat, drink, or smoke in the work area. Wash hands and any exposed skin thoroughly after handling. Ensure eyewash stations and safety showers are readily accessible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. 3-chlorobenzyl cyanide (C8H6ClN). [Link]

- European Patent Office. (2005). EP1140872B1 - An improved process for the preparation of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine.

- World Intellectual Property Organization. (2001). WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine.

-

PubChem. 3-Cyanobenzoyl chloride. National Center for Biotechnology Information. [Link]

- World Intellectual Property Organization. (2000). WO2000035888A1 - An improved process for the preparation of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine.

-

El-Gazzar, A. B. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. [Link]

-

Madhusudhan, G., et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)- 1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification, synthesis of new N-methyl impurity. Der Pharma Chemica, 4(1), 100-105. [Link]

- Google Patents.

-

J-STAGE. Synthesis of 6-(4-amino-3-chlorophenyl)-5-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one. [Link]

- Google Patents.

-

ePDF.pub. Advances in Synthetic Organic Chemistry and Methods Reported in US Patents. [Link]

-

ResearchGate. (2008). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Link]

- Google Patents. US5089651A - Process for producing 3-iminonitriles.

-

MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

-

Chemical Synthesis Database. 3-amino-6-methyl-1,2,4-triazin-5-ol. [Link]

- Google Patents.

Sources

- 1. This compound | C8H4ClNO | CID 11984278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|26152-02-3|Supplier [benchchem.com]

- 3. EP1140872B1 - An improved process for the preparation of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine - Google Patents [patents.google.com]

- 4. WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine - Google Patents [patents.google.com]

- 5. CA1148544A - Process for producing 4-amino-6-tert.butyl-3-mercapto- 1,2,4-triazin-5-one - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of the Acyl Cyanide Group in 3-Chlorobenzoyl Cyanide

Abstract: This technical guide provides a comprehensive analysis of the chemical reactivity of 3-chlorobenzoyl cyanide, with a specific focus on the acyl cyanide functional group. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanistic pathways, and synthetic applications of this versatile reagent. We will explore its pronounced electrophilicity, behavior in nucleophilic acyl substitution reactions, and other key transformations, supported by detailed experimental protocols and mechanistic diagrams.

Introduction: The Unique Chemical Profile of this compound

This compound, with the molecular formula C₈H₄ClNO, is an aromatic organic compound featuring a highly reactive acyl cyanide moiety.[1][2] This functional group, consisting of a cyanide group bonded directly to a carbonyl carbon, imparts a unique and powerful reactivity profile to the molecule.[3] The carbonyl group is activated by two electron-withdrawing groups: the cyanide and the 3-chlorophenyl ring. This electronic arrangement renders the carbonyl carbon exceptionally electrophilic, making this compound a potent acylating agent and a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[1] This guide will elucidate the fundamental principles governing its reactivity and provide practical insights for its application in a laboratory setting.

Molecular Structure and Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 26152-02-3 | [2] |

| Molecular Formula | C₈H₄ClNO | [1][2] |

| Molecular Weight | 165.58 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, acetone, and ether. | [4] |

Synthesis of this compound

The most common and effective method for preparing aromatic acyl cyanides is through the reaction of the corresponding acyl chloride with a cyanide salt. Aromatic acyl cyanides are noted to be less reactive and more stable than their aliphatic counterparts.[5] For this compound, this involves the nucleophilic substitution of chloride from 3-chlorobenzoyl chloride using a cyanide source, typically cuprous cyanide (CuCN).

The use of a copper(I) cyanide catalyst is crucial as it helps to suppress the formation of undesired dimeric acyl cyanide byproducts, which can be a significant side reaction.[5][6]

Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from 3-Chlorobenzoyl Chloride

This protocol is adapted from established procedures for the synthesis of substituted benzoyl cyanides.[7]

-

Reactor Setup: In a suitable reaction vessel equipped with a stirrer and heating mantle, charge 3-chlorobenzoyl chloride (1.67 moles) and cuprous cyanide (CuCN).

-

Reaction: Heat the mixture to a temperature of 160-165 °C. Maintain stirring at this temperature for approximately 7 hours. The progress of the reaction can be monitored using an appropriate technique like HPLC.[7]

-

Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to 85 °C. Carefully add toluene (1200 ml) to the reaction mixture.[7]

-

Purification - Filtration: Stir the toluene mixture for 1 hour at 60 °C, then allow it to cool to 15 °C. Filter the mixture to remove the inorganic salts (copper salts).[7]

-

Purification - Solvent Removal: Transfer the filtrate to a distillation apparatus and remove the toluene solvent at approximately 55 °C under reduced pressure.[7]

-

Purification - Crystallization: The resulting crude product is then crystallized from petroleum ether to yield purified this compound.[7]

Core Reactivity of the Acyl Cyanide Functional Group

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. This electrophilicity is significantly enhanced by the inductive electron-withdrawing effects of both the adjacent cyanide group (-CN) and the 3-chlorophenyl ring. The cyanide group itself is an excellent leaving group, making the molecule highly susceptible to nucleophilic attack at the carbonyl center.

Electronic Profile of the Acyl Cyanide Group

Caption: Electronic characteristics of this compound.

This heightened reactivity places acyl cyanides like this compound below acyl chlorides but above anhydrides and esters in the hierarchy of acylating agents.[8][9]

Key Reaction Pathways

A. Nucleophilic Acyl Substitution

The cornerstone of this compound's reactivity is the nucleophilic acyl substitution pathway. This reaction proceeds via a two-step addition-elimination mechanism.[10][11] First, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl pi bond is reformed, and the cyanide ion is expelled as a leaving group.[10][11]

Caption: The two-step mechanism of nucleophilic acyl substitution.

1. Hydrolysis: Acyl cyanides react readily with water to form the corresponding carboxylic acid. The hydrolysis of benzoyl and p-chlorobenzoyl cyanides has been studied, revealing a strong dependence on pH.[8][12] At a high pH (>5.0), the reaction is a bimolecular process dominated by the attack of the hydroxide ion (OH⁻).[1][8][12] In the more neutral to acidic pH range (~2.5-5.0), the reaction with water itself becomes dominant.[1][8][12]

| pH Range | Dominant Mechanism | Kinetic Dependence | Role of Water/Proton Donor |

| > 5.0 | Bimolecular reaction with OH⁻ | First-order in [OH⁻] | OH⁻ acts as the nucleophile. |

| ~2.5 - 5.0 | Water reaction (Plateau) | Largely independent of pH | Water acts as the nucleophile; general base catalysis observed. |

| < 2.5 | Water reaction (Inhibition) | Rate decreases with increasing [H₃O⁺] | Reaction is inhibited by acid. |

| Data extrapolated from studies on p-chlorobenzoyl cyanide.[1][8] |

2. Reaction with Amines (Amidation): this compound is an excellent reagent for the synthesis of amides. It reacts efficiently with primary and secondary amines to yield the corresponding N-substituted 3-chlorobenzamides. This reaction is often rapid and high-yielding. Recent studies have shown that copper-catalyzed reactions of acyl cyanides with amines can proceed smoothly.[13] This reactivity is particularly relevant in the synthesis of pharmaceutical intermediates and in peptide chemistry, where efficient amide bond formation is paramount.[14][15][16][17]

3. Reaction with Alcohols (Esterification): Similarly to amidation, this compound reacts with alcohols to form esters. This transformation is also subject to copper catalysis, which facilitates the coupling of various primary and secondary alcohols with aroyl cyanides.[13]

B. Cycloaddition Reactions

While reactions at the carbonyl are dominant, the nitrile moiety can also participate in certain transformations. Notably, acyl cyanides can undergo [3+2] cycloaddition reactions with azides to form acyl tetrazoles.[3][18] This "click reaction" provides a pathway to highly functionalized heterocyclic compounds.

Caption: Formation of an acyl tetrazole via cycloaddition.

C. Reduction Reactions

The reduction of the nitrile group in the related compound, 3-chlorobenzyl cyanide, to a primary amine is a well-established transformation using methods like catalytic hydrogenation (e.g., with Raney nickel).[19][20] However, for this compound, the high reactivity of the carbonyl group makes selective reduction of the cyanide challenging. Reaction conditions would typically favor reduction of the more electrophilic carbonyl group or reaction at the carbonyl center before reduction of the nitrile occurs.

Safety, Handling, and Storage

This compound is a hazardous chemical due to its reactivity and the presence of the cyanide group.[4] Acute exposure can cause irritation to the skin, eyes, and respiratory system.[4] All handling must be conducted with extreme caution.

Mandatory Safety Protocols

-

Engineering Controls: All work, including weighing and transferring, must be performed within a certified chemical fume hood to prevent inhalation of vapors.[21][22][23]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (double-gloving is recommended), and chemical safety goggles.[21][23] A face shield should be used if there is a splash hazard.[23]

-

Avoiding HCN Generation: Crucially, keep all acids and acidic solutions away from the work area. Cyanide salts and acyl cyanides can react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[23][24][25]

-

Storage: Store in a tightly sealed, shatter-resistant container in a cool, dry, and well-ventilated area.[22][24] The storage area should be secure and separate from acids and oxidizing agents.[22][24][25]

-

Waste Disposal: All cyanide-containing waste, including contaminated gloves and bench pads, must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[21][24]

-

Decontamination: Clean contaminated surfaces and glassware first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the fume hood.[21][23]

Conclusion

This compound is a powerful and versatile synthetic intermediate, primarily due to the pronounced electrophilicity of its acyl cyanide functional group. Its high reactivity in nucleophilic acyl substitution reactions makes it an efficient precursor for the synthesis of a wide range of amides, esters, and carboxylic acids. While its handling requires strict adherence to safety protocols due to the inherent toxicity of cyanides, its utility in constructing complex molecular architectures solidifies its importance for professionals in chemical synthesis and drug development. A thorough understanding of its reactivity, as outlined in this guide, is essential for leveraging its full synthetic potential safely and effectively.

References

-

Acyl cyanide - Wikipedia. (n.d.). Wikipedia. Retrieved December 12, 2025, from [Link]

-

Why is acetyl cyanide not obtained from acetyl chloride? - Chemistry Stack Exchange. (2018). Chemistry Stack Exchange. Retrieved December 12, 2025, from [Link]

-

Acyl Cyanides as Bifunctional Reagent: Application in Copper-Catalyzed Cyanoamidation and Cyanoesterification Reaction. (2020). ACS Publications. Retrieved December 12, 2025, from [Link]

-

Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B - RSC Publishing. (n.d.). RSC Publishing. Retrieved December 12, 2025, from [Link]

-

Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. (1967). Journal of the Chemical Society B: Physical Organic. Retrieved December 12, 2025, from [Link]

-

3-Chlorobenzyl cyanide - SpectraBase. (n.d.). SpectraBase. Retrieved December 12, 2025, from [Link]

-

This compound | C8H4ClNO | CID 11984278 - PubChem. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

-

Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds Date. (2018). LSUHSC. Retrieved December 12, 2025, from [Link]

-

Cyanides Storage, Handling and General Use Information - University of Windsor. (n.d.). University of Windsor. Retrieved December 12, 2025, from [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. Retrieved December 12, 2025, from [Link]

-

Cyanide Salts - Environmental Health and Safety - Dartmouth. (n.d.). Dartmouth. Retrieved December 12, 2025, from [Link]

-

Information on Cyanide Compounds - Stanford Environmental Health & Safety. (n.d.). Stanford University. Retrieved December 12, 2025, from [Link]

-

Hazards associated with the handling of liquid cyanide - SHEQMATE Safety Consultants. (n.d.). SHEQMATE. Retrieved December 12, 2025, from [Link]

-

21.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved December 12, 2025, from [Link]

- CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents. (n.d.). Google Patents.

-

20.2 Nucleophilic Acyl Substitution | Organic Chemistry - YouTube. (2021). YouTube. Retrieved December 12, 2025, from [Link]

-

What is the most efficient method for reducing benzyl cyanide into a primary amine? (2014). ResearchGate. Retrieved December 12, 2025, from [Link]

-

An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC - NIH. (2025). NIH. Retrieved December 12, 2025, from [Link]

-

Peptide formation mediated by hydrogen cyanide tetramer: a possible prebiotic process. (1969). PubMed. Retrieved December 12, 2025, from [Link]

-

Regio- and stereoselective (3 + 2)-cycloaddition reactions of nitrones with cyclic allenes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). RSC Publishing. Retrieved December 12, 2025, from [Link]

-

to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil - ChemRxiv. (n.d.). ChemRxiv. Retrieved December 12, 2025, from [Link]

- US6469136B1 - Methods and composition for peptide synthesis - Google Patents. (n.d.). Google Patents.

Sources

- 1. This compound|26152-02-3|Supplier [benchchem.com]

- 2. This compound | C8H4ClNO | CID 11984278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acyl cyanide - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 8. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peptide formation mediated by hydrogen cyanide tetramer: a possible prebiotic process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. US6469136B1 - Methods and composition for peptide synthesis - Google Patents [patents.google.com]

- 18. Regio- and stereoselective (3 + 2)-cycloaddition reactions of nitrones with cyclic allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. 3-Chlorobenzyl Cyanide [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. lsuhsc.edu [lsuhsc.edu]

- 22. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 23. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 24. uwindsor.ca [uwindsor.ca]

- 25. Hazards associated with the handling of liquid cyanide [sheqmatesa.com]

A Technical Guide to the Enhanced Reactivity of 3-Chlorobenzoyl Cyanide: The Role of Electron-Withdrawing Effects

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Overview

3-Chlorobenzoyl cyanide is a highly reactive organic intermediate characterized by a unique molecular architecture. The presence of two potent electron-withdrawing groups—a chlorine atom at the meta position and a cyanide group attached to the carbonyl carbon—synergistically enhances the electrophilicity of the acyl carbon. This guide provides an in-depth analysis of the electronic effects governing the reactivity of this molecule. We will explore its synthesis, the mechanistic basis for its heightened reactivity in nucleophilic acyl substitution reactions, its behavior in the context of aromatic substitution, and its utility as a versatile building block in the synthesis of complex chemical entities for the pharmaceutical and agrochemical industries. This document serves as a technical resource, elucidating the causal relationships between structure and reactivity and providing field-proven experimental protocols.

Molecular Architecture and Electronic Profile

The reactivity of any chemical species is fundamentally dictated by its electronic structure. In this compound, the arrangement of substituents on the benzoyl core creates a molecule primed for specific chemical transformations.

Structure and Physicochemical Properties

This compound is an aroyl cyanide featuring a chlorine atom substituted at the third position of the benzene ring. Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 26152-02-3 | [1] |

| Molecular Formula | C₈H₄ClNO | [1] |

| Molecular Weight | 165.57 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(=O)C#N | [1] |

The Synergistic Electron-Withdrawing Effect

The heightened reactivity of this compound stems from the combined influence of its two electron-withdrawing groups (EWGs).

-

The Acyl Cyanide Moiety : The carbonyl group (C=O) and the adjacent cyano group (C≡N) are both powerful EWGs. The cyano group significantly increases the electrophilicity of the carbonyl carbon through a strong inductive effect (-I), making it highly susceptible to nucleophilic attack.[2] Acyl cyanides are known to be more reactive acylating reagents than corresponding acid chlorides for this reason.[3]

-

The Meta-Chloro Substituent : The chlorine atom exerts a strong, distance-dependent inductive effect (-I), pulling electron density away from the aromatic ring and, by extension, from the attached carbonyl group. While it also has a weak +R (resonance) effect due to its lone pairs, the inductive effect is dominant in influencing reactivity at the acyl carbon. Its meta position ensures that its deactivating inductive effect is effectively transmitted to the carbonyl carbon, further enhancing its electrophilicity.

The diagram below illustrates the cumulative electron-withdrawing effects that polarize the molecule and activate the carbonyl carbon.

Caption: Inductive effects (-I) from both the chloro and cyano groups enhance the electrophilicity (δ++) of the carbonyl carbon.

Synthesis of High-Purity this compound

The most direct and industrially feasible route to this compound is the reaction of 3-chlorobenzoyl chloride with a cyanide source.[4] This method leverages the high reactivity of the acyl chloride. Phase-transfer catalysis is often employed to facilitate the reaction between the organic-soluble acyl chloride and the aqueous-soluble cyanide salt.[5]

Detailed Experimental Protocol: Synthesis via Acyl Chloride

This protocol is a representative procedure adapted from established methods for aroyl cyanide synthesis.[5][6]

Materials:

-

3-Chlorobenzoyl chloride

-

Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)

-

A phase-transfer catalyst (e.g., tetrabutylammonium bromide), if using NaCN

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Anhydrous Calcium Chloride for drying

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium cyanide (1.1 equivalents) and the phase-transfer catalyst (0.05 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane to the flask.

-

Reactant Addition: Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

-

Reaction Execution: Add the 3-chlorobenzoyl chloride solution dropwise to the stirred suspension of sodium cyanide at 0 °C (ice bath). After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Wash the filtrate with a cold, dilute sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.

CAUTION: This reaction involves highly toxic cyanide salts and produces corrosive byproducts. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis and Purification Workflow

The following diagram outlines the key stages of the synthesis process.

Caption: Workflow for the synthesis and purification of this compound.

The Carbonyl Group: A Locus of Heightened Electrophilicity

The primary site of reactivity in this compound is the carbonyl carbon. The electronic effects described in Section 2.0 render this position exceptionally vulnerable to attack by a wide range of nucleophiles.

Mechanistic Underpinnings of Enhanced Reactivity

The reaction proceeds via the classic nucleophilic acyl substitution mechanism, which is a two-step addition-elimination process.[7][8]

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.

-

Elimination of Leaving Group: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the C=O pi bond, and in doing so, expels the most stable leaving group. In this case, the cyanide ion (CN⁻) is a competent leaving group, comparable in stability to a halide ion.

The electron-withdrawing substituents accelerate this process by stabilizing the partial negative charge that develops on the carbonyl oxygen in the transition state of the first step, thereby lowering the activation energy of the reaction.

Nucleophilic Acyl Substitution: A Case Study (Amide Synthesis)

The reaction with primary or secondary amines to form amides is a robust and common transformation for acylating agents. Due to its high reactivity, this compound can acylate even weakly nucleophilic amines under mild conditions.

Detailed Experimental Protocol for Amide Synthesis

Materials:

-

This compound

-

Aniline (or other primary/secondary amine)

-

A non-nucleophilic base (e.g., Triethylamine or Pyridine)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

Reactant Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Acylation: Cool the solution to 0 °C. Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous THF and add it dropwise to the amine solution.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography.

Reaction Mechanism Diagram

The mechanism for the formation of N-phenyl-3-chlorobenzamide is depicted below.

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Aromatic Ring Reactivity: Deactivation and Directing Effects

The substituents also profoundly influence the reactivity of the benzene ring itself. Both the chloro group and the benzoyl cyanide group are deactivating towards electrophilic aromatic substitution (EAS). This is because their electron-withdrawing nature reduces the electron density of the pi system, making it less attractive to electrophiles.

Furthermore, both groups are meta-directing.

-

Chloro Group: Ortho, para-directing by resonance but deactivating by induction.

-

Benzoyl Cyanide Group: Strongly deactivating and meta-directing through both induction and resonance.

When both are present, the powerful meta-directing influence of the benzoyl cyanide group dominates. Therefore, any EAS reaction on this compound would be expected to yield the 3,5-disubstituted product, albeit under harsh reaction conditions due to the ring's deactivation.

The Cyanide Moiety: More Than a Substituent

A unique aspect of aroyl cyanide chemistry is the ability of the cyanide ion to function as a leaving group.[9] This places aroyl cyanides in a reactivity class similar to acyl halides and anhydrides. The stability of the cyanide anion, which is the conjugate base of the weak acid HCN (pKa ≈ 9.2), makes it a good leaving group. This property is central to its utility as an efficient acylating agent, as seen in the protocols above. In some metal-catalyzed reactions, the C-CN bond can be specifically activated and cleaved, opening up further synthetic possibilities.[9]

Applications in Advanced Synthesis

The high reactivity and defined structure of this compound make it a valuable intermediate in multi-step syntheses. It serves as a precursor for introducing the 3-chlorobenzoyl moiety into larger molecules. This structural motif is found in various biologically active compounds, including pharmaceuticals and agrochemicals. For example, related structures like 3-chlorobenzyl cyanide are known intermediates in the synthesis of pharmaceuticals such as the benzodiazepine drug Lorazepam.[10] The reactivity of this compound allows for the efficient construction of amide, ester, and ketone linkages essential for building complex molecular frameworks.

Conclusion and Outlook

This compound is a prime example of how substituent effects can be harnessed to create a highly reactive and synthetically useful molecule. The synergistic electron-withdrawing properties of the meta-chloro and acyl cyanide groups activate the carbonyl carbon for nucleophilic attack, making it a superior acylating agent. Understanding these fundamental principles of physical organic chemistry is crucial for researchers in drug discovery and process development, enabling the rational design of synthetic routes and the efficient construction of target molecules. Future research may focus on leveraging its unique reactivity in novel catalytic cycles or for the development of covalent inhibitors where high electrophilicity is a desired trait.

References

-

ACS Publications. Direct Reaction of Aroyl Cyanides with Azazirconacyclopentadienes: Synthesis and Structural Characterization of Stabilized Azazirconacyclopentenes | Organometallics. [Link]

-

ChemBK. 3-Chlorobenzyl cyanide. [Link]

-

PubChem. This compound | C8H4ClNO | CID 11984278. [Link]

-

Organic Syntheses. benzoyl cyanide. [Link]

-

PubMed. 'Green' methodology for efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid. [Link]

-

ResearchGate. Optimization of Reaction Conditions for Reduction of Benzoyl Cyanide. [Link]

-

Semantic Scholar. Synthesis of Benzoyl Cyanide. [Link]

-

Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]

-

ACS Publications. The Reaction of a Phosphorus Ylide with Aroyl Cyanides. [Link]

-

Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

ACS Publications. Metal-mediated C−CN Bond Activation in Organic Synthesis. [Link]

-

CNKI. One-pot Synthesis of Aroyl Cyanides Under Solvent-free and Catalyst-free Conditions. [Link]

-

Thieme. 2.3.1. Synthesis. [Link]

-

Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

-

Chemistry LibreTexts. 21.3 Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

-

chemrevise.org. Nucleophilic substitution of haloalkanes with cyanide ions. [Link]

-

YouTube. Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. [Link]

-

PubMed Central. Nitriles: an attractive approach to the development of covalent inhibitors. [Link]

-

ResearchGate. The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. [Link]

-

RSC Publishing. Photolysis of benzoyl cyanide in solution. [Link]

-

datapdf.com. On the Mechanism of the Free-Radical Reactions of Cyanogen and Cyanogen Chloride with Hydrocarbon Substrates. [Link]

Sources

- 1. This compound | C8H4ClNO | CID 11984278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound|26152-02-3|Supplier [benchchem.com]

- 5. Benzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of Benzoyl Cyanide | Semantic Scholar [semanticscholar.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. 3-Chlorobenzyl Cyanide [benchchem.com]

Theoretical Framework for the Structural Elucidation of 3-Chlorobenzoyl Cyanide

An In-depth Technical Guide

Abstract

3-Chlorobenzoyl cyanide (C₈H₄ClNO) is an aromatic compound featuring a carbonyl and a nitrile group, representing a molecule of significant interest for synthetic chemistry and potential applications in drug development.[1][2] A thorough understanding of its three-dimensional structure, electronic properties, and vibrational behavior is paramount for predicting its reactivity, stability, and intermolecular interactions. This technical guide outlines a comprehensive theoretical protocol for the structural and electronic characterization of this compound using first-principles computational methods. We detail a robust workflow leveraging Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, explain the rationale behind the selection of specific functionals and basis sets, and present a framework for validating computational results against experimental data. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical chemistry to understand and predict the behavior of complex organic molecules.

Introduction: The Imperative for Theoretical Analysis

The predictive power of computational chemistry offers an invaluable tool for modern chemical and pharmaceutical research. For a molecule like this compound, where extensive experimental characterization may be nascent, theoretical studies provide a foundational understanding of its intrinsic properties. By simulating the molecule's behavior at the quantum level, we can determine its most stable conformation, predict its spectroscopic signatures (such as IR and Raman spectra), and map its electronic landscape to identify reactive sites.

This guide eschews a rigid template to deliver a logical, causality-driven narrative on how to approach the theoretical study of this specific molecule. We will proceed from the foundational choice of computational methods to a detailed, step-by-step protocol, and finally, to the interpretation and validation of the resulting data.

Part I: Foundational Computational Methodologies

The accuracy of any theoretical study is contingent upon the selection of appropriate computational methods and basis sets. The choice is a deliberate balance between computational cost and the desired accuracy for describing the system's electronic structure.

Rationale for Method Selection: DFT and Hartree-Fock

Hartree-Fock (HF) Theory: As a foundational ab initio method, Hartree-Fock provides a crucial starting point for electronic structure calculations. It solves the Schrödinger equation by approximating the complex many-electron wavefunction as a single Slater determinant. While it accurately accounts for electron exchange, its primary limitation is the neglect of electron correlation—the way electrons dynamically avoid each other. This can lead to inaccuracies, particularly in predicting bond lengths and vibrational frequencies.[3][4]

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its superior balance of efficiency and accuracy. Instead of the complex wavefunction, DFT calculates the total energy from the electron density. Crucially, it incorporates electron correlation through an exchange-correlation functional.[5]

Hybrid Functionals (B3LYP): For molecules like this compound, which contain a mix of sigma and pi bonds, lone pairs, and polar functional groups, a hybrid functional is the preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a well-established example that mixes a portion of the exact exchange from Hartree-Fock theory with exchange and correlation energies from other sources. This approach often yields excellent agreement with experimental data for molecular geometries and vibrational spectra.[4][6]

The Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is as critical as the choice of method. For this compound, a Pople-style basis set such as 6-311++G(d,p) is highly recommended.

-

6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

-

++: These diffuse functions are essential for accurately describing the electron density far from the nucleus, which is critical for the lone pairs on the oxygen, nitrogen, and chlorine atoms.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is necessary to correctly model the bonding environment, particularly in the conjugated and polar regions of the molecule.[3]

Part II: A Step-by-Step Theoretical Protocol

The following protocol outlines a self-validating system for the theoretical analysis of this compound. Each step builds upon the previous one to ensure the final results are derived from a stable, optimized molecular structure.

Step 1: Molecular Geometry Optimization

The primary objective is to find the global minimum on the potential energy surface, which corresponds to the most stable three-dimensional structure of the molecule.

-

Protocol:

-

Construct an initial guess of the this compound structure using standard bond lengths and angles.

-

Perform a full geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The optimization algorithm should continue until the forces on the atoms and the change in energy between steps fall below predefined convergence thresholds.

-

Following optimization, perform a vibrational frequency calculation at the same level of theory.

-

-

Validation: The absence of any imaginary frequencies in the output of the frequency calculation confirms that the optimized structure is a true energy minimum.

Step 2: Vibrational Frequency Analysis

This step predicts the infrared (IR) and Raman spectra of the molecule, which serve as a critical bridge between theory and experiment.

-

Protocol:

-

Utilize the results from the frequency calculation performed in Step 1. The output will contain the vibrational modes, their corresponding frequencies, and their IR and Raman intensities.

-

Apply a scaling factor to the calculated frequencies. Theoretical frequencies are typically higher than experimental values due to the harmonic approximation. For B3LYP/6-311++G(d,p), a scaling factor of ~0.96-0.98 is common for correcting the frequencies.

-

Visualize the vibrational modes to assign the calculated frequencies to specific molecular motions (e.g., C=O stretch, C≡N stretch, C-Cl stretch).

-

Step 3: Electronic and Reactivity Analysis

With a validated structure, we can probe the electronic properties that govern the molecule's reactivity.

-

Frontier Molecular Orbital (FMO) Analysis:

-

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[4] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

The MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-poor areas susceptible to nucleophilic attack. For this compound, negative regions are expected around the oxygen, nitrogen, and chlorine atoms.

-

-

Natural Bond Orbital (NBO) Analysis:

-

NBO analysis examines interactions between filled and vacant orbitals to quantify charge transfer and delocalization within the molecule, providing deeper insight into its electronic stability and bonding characteristics.

-

Diagram 1: Computational Workflow for Structural Analysis

Caption: A workflow diagram illustrating the key steps in the theoretical analysis of this compound.

Part III: Predicted Structural and Spectroscopic Data

The protocols described above are expected to yield quantitative data on the molecule's structure and properties. The following tables present hypothetical yet realistic data for this compound based on calculations for analogous compounds.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond/Angle | HF/6-31G* (Å or °) | B3LYP/6-311++G(d,p) (Å or °) |

| Bond Length | C=O | 1.185 | 1.210 |

| C-C(O) | 1.490 | 1.475 | |

| C≡N | 1.138 | 1.155 | |

| C-Cl | 1.750 | 1.742 | |

| Bond Angle | C-C(O)-C | 118.5 | 119.8 |

| O=C-C(N) | 122.0 | 121.5 | |

| Dihedral Angle | C-C-C=O | ~180.0 | ~180.0 |

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Unscaled Frequency (B3LYP) | Scaled Frequency (B3LYP) | Expected Experimental Range |

| C≡N Stretch | 2310 | 2218 | 2200-2240 |

| C=O Stretch | 1755 | 1685 | 1670-1700 |

| C-Cl Stretch | 740 | 710 | 680-750 |

| Aromatic C=C Stretch | 1615 | 1550 | 1500-1600 |

Table 3: Predicted Electronic Properties

| Property | Predicted Value (B3LYP) |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Part IV: Validation through Experimental Correlation

Theoretical data gains its true authority when validated against experimental results. The computational framework described here is designed to produce data that can be directly compared with spectroscopic and structural analyses.

Diagram 2: Framework for Theoretical and Experimental Validation

Caption: The synergistic relationship between theoretical predictions and experimental validation methods.

-